molecular formula C10H14N2O3 B1297154 (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol CAS No. 312620-99-8

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol

Cat. No.: B1297154
CAS No.: 312620-99-8
M. Wt: 210.23 g/mol
InChI Key: MYIFKGWBTWJXQM-UHFFFAOYSA-N
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Description

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a pyridine ring and an oxazolidine ring

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological pathways and mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

Target of Action

The primary target of the compound (2-(Pyridin-3-yl)oxazolidine-4,4-diyl)dimethanol, also known as (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol, is Cerium (III) ions . Cerium is a rare earth metal element and the most abundant member of the lanthanide series .

Mode of Action

The compound interacts with Cerium (III) ions in a highly sensitive and selective manner . The geometry of the compound and its coordination of Cerium (III) was proven by using density functional theory (DFT) calculations . The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap was decreased when the compound forms a complex with Cerium (III), indicating a change in the electronic structure .

Biochemical Pathways

The compound is used as a fluorescent probe for the detection of Cerium (III) ions

Pharmacokinetics

The compound exhibits high sensitivity and selectivity towards an aqueous solution of Cerium (III) over various metal ions under biologically relevant conditions . The limit of detection (LOD) was reported as 54.0 nM . .

Result of Action

The result of the compound’s action is the formation of a complex with Cerium (III) ions, which can be detected due to the change in the fluorescent properties of the compound . This allows for high sensitivity and selectivity detection of Cerium (III) ions .

Action Environment

The compound is effective in an aqueous solution under biologically relevant conditions (100.0 mM HEPES buffer pH 7.4) . Environmental factors such as pH and the presence of other metal ions can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol typically involves the reaction of pyridine derivatives with oxazolidine intermediates. One common method involves the condensation of 2-pyridinecarboxaldehyde with an oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined pyridine and oxazolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(hydroxymethyl)-2-pyridin-3-yl-1,3-oxazolidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-5-10(6-14)7-15-9(12-10)8-2-1-3-11-4-8/h1-4,9,12-14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIFKGWBTWJXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(O1)C2=CN=CC=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349454
Record name (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312620-99-8
Record name (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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